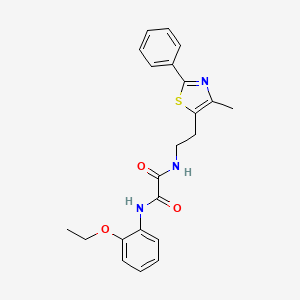
N1-(2-ethoxyphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of various reagents to achieve the desired product. In the case of N1-(2-ethoxyphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide, the synthesis would likely involve the formation of an oxalamide core followed by the introduction of ethoxyphenyl and methyl-phenylthiazolyl groups. Although the specific synthesis of this compound is not detailed in the provided papers, similar processes can be inferred. For instance, the synthesis of 4-ethoxymethylene-2- -naphthyl-5(4H)-oxazolone from 1-naphthoyl-glycine and triethyl orthoformate as described in paper suggests a method for introducing ethoxy groups into a heterocyclic framework. Additionally, the formation of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide from phenylmethanesulfamide and dimethyl oxalate under basic conditions as mentioned in paper provides insight into the incorporation of phenylthiazolyl groups into a molecule. These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. The papers provided do not directly discuss the molecular structure of this compound, but they do offer insights into the structural aspects of similar compounds. For example, the spectroscopic and theoretical studies of N-methoxy-N-methyl-2-[(4′-substituted)phenylthio]propanamides reveal the existence of different conformers and the influence of substituents on molecular geometry. This information could be relevant when considering the conformational preferences of the ethoxyphenyl and methyl-phenylthiazolyl groups in the target compound.
Chemical Reactions Analysis
The reactivity of a compound is dictated by its functional groups and molecular structure. The papers provided do not directly address the chemical reactions of this compound, but they do describe reactions of structurally related compounds. For instance, the oxidation of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide by ruthenium(III) chloride suggests that similar oxalamide compounds could undergo oxidation reactions under the right conditions. Additionally, the synthesis of fluorescent amino acid derivatives from 4-ethoxymethylene-2- -naphthyl-5(4H)-oxazolone indicates that the target compound may also be amenable to derivatization through reactions with amines or amino acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are essential for its practical application. While the papers provided do not discuss the properties of this compound, they do provide information on related compounds. For example, the stability of fluorescent amino acid derivatives in solid form and in aqueous solution at 20°C could suggest similar stability characteristics for the target compound. The spectroscopic properties of these derivatives, such as an intense and pH-sensitive emission band , could also be indicative of the spectroscopic behavior of the target compound.
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies :
- Mamedov et al. (2016) developed a novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which is operationally simple and high yielding. This methodology could potentially be applied to synthesize compounds similar to N1-(2-ethoxyphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide (Mamedov et al., 2016).
Structural and Spectral Analysis :
- Ahmed et al. (2016) conducted studies on the synthesis, spectral analysis, crystal structures, and brine shrimp cytotoxicity assay of various 1,2,3-triazoles, which can provide insights into the structural and functional properties of similar oxalamide derivatives (Ahmed et al., 2016).
Potential in Medicinal Chemistry :
- Research on various oxalamide and related derivatives has shown potential applications in medicinal chemistry, such as the development of novel compounds with antiviral, antibacterial, and antifungal properties. For example, the study of novel 1,2,3-triazole derivatives by Ahmed et al. (2020) highlights the relevance of these types of compounds in drug discovery (Ahmed et al., 2020).
Neurokinin-1 Receptor Antagonism :
- Harrison et al. (2001) explored compounds with neurokinin-1 receptor antagonist properties, which could be relevant to understanding the pharmacological potential of this compound in neuroscience and psychopharmacology (Harrison et al., 2001).
Application in Imaging and Diagnostic Tools :
- Cui et al. (2012) synthesized novel benzoxazole derivatives for positron emission tomography (PET) imaging of cerebral β-amyloid plaques in Alzheimer's disease, suggesting a potential application for similar oxalamide derivatives in diagnostic imaging (Cui et al., 2012).
Eigenschaften
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-3-28-18-12-8-7-11-17(18)25-21(27)20(26)23-14-13-19-15(2)24-22(29-19)16-9-5-4-6-10-16/h4-12H,3,13-14H2,1-2H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYAWNXOJLKNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B3001678.png)

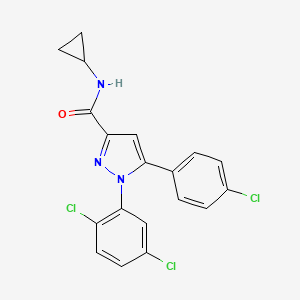
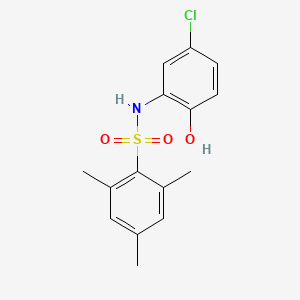
![2,4-dimethyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3001683.png)

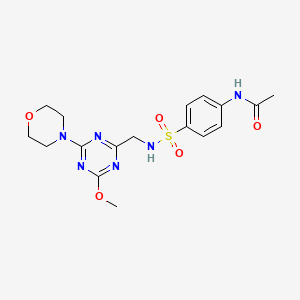
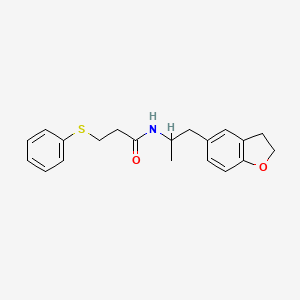
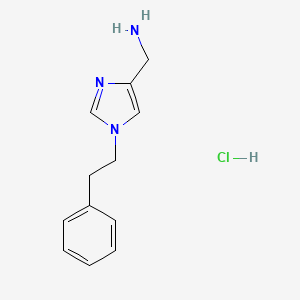
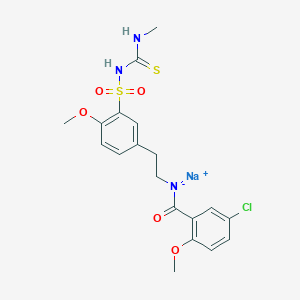
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B3001692.png)

![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/no-structure.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B3001699.png)